molecular formula C11H12ClNO3 B4944504 3-(butyrylamino)-4-chlorobenzoic acid

3-(butyrylamino)-4-chlorobenzoic acid

Cat. No.: B4944504
M. Wt: 241.67 g/mol
InChI Key: FGYVECLRQDHPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butyrylamino)-4-chlorobenzoic acid, also known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3-(butyrylamino)-4-chlorobenzoic acid involves its ability to disrupt the cell membrane of bacteria and cancer cells, leading to their death. It achieves this by binding to the phospholipids in the cell membrane, causing destabilization and eventual rupture of the membrane.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in humans and animals, making it a promising candidate for further research. It has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(butyrylamino)-4-chlorobenzoic acid is its ease of synthesis and purification, making it readily available for laboratory experiments. However, its limited solubility in water can pose a challenge in certain experiments.

Future Directions

There are several potential future directions for research on 3-(butyrylamino)-4-chlorobenzoic acid. One area of interest is its potential use as a food preservative, due to its antimicrobial properties. Another area of research could be the development of this compound-based drugs for the treatment of bacterial infections and cancer. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of inflammatory diseases.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its antimicrobial and anticancer properties, as well as its minimal toxicity, make it a promising candidate for further research.

Synthesis Methods

3-(butyrylamino)-4-chlorobenzoic acid can be synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

3-(butyrylamino)-4-chlorobenzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial properties and has shown promising results in the treatment of bacterial infections such as Staphylococcus aureus and Escherichia coli. This compound has also been investigated for its potential use as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

3-(butanoylamino)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(11(15)16)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVECLRQDHPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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